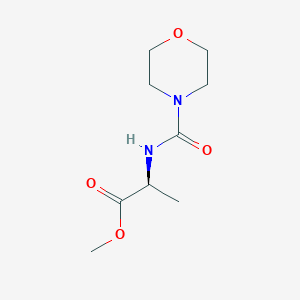

methyl (2S)-2-(morpholine-4-carbonylamino)propanoate

Übersicht

Beschreibung

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is a chemical compound with a complex structure that includes a morpholine ring and a propanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate typically involves the reaction of morpholine with a suitable ester precursor under controlled conditions. One common method involves the use of methyl 2-bromo-2-(morpholine-4-carbonylamino)propanoate as an intermediate, which is then subjected to nucleophilic substitution reactions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Agents

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is utilized in the development of novel anticancer agents. Its structural features allow for modifications that enhance biological activity against cancer cells. For instance, derivatives of this compound have been explored for their efficacy in inhibiting tumor growth and metastasis.

Case Study: Development of Anticancer Compounds

A study investigated several derivatives based on this compound, demonstrating improved potency against specific cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the morpholine nitrogen significantly impacted the compound's antitumor activity, leading to the identification of lead candidates for further development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex molecules.

Table 1: Key Reactions Involving this compound

Pharmaceutical Applications

The compound has been explored for its potential in treating degenerative and inflammatory diseases. Its morpholine moiety contributes to its bioactivity, allowing it to interact with biological targets effectively.

Case Study: Inflammatory Disease Treatment

Research has highlighted the effectiveness of this compound derivatives in modulating inflammatory pathways. In a controlled study, these compounds demonstrated significant anti-inflammatory effects in animal models, suggesting their potential as therapeutic agents for conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

While primarily focused on medicinal chemistry, the compound's derivatives have also found applications in agriculture, particularly as fungicides. The morpholine structure is known to play a role in inhibiting ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Table 2: Morpholine Derivatives Used in Agriculture

Wirkmechanismus

The mechanism of action of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites in enzymes, potentially inhibiting or modifying their activity. The ester group allows for easy incorporation into larger molecular structures, facilitating its use in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (2S)-2-(piperidine-4-carbonylamino)propanoate: Similar structure but with a piperidine ring instead of a morpholine ring.

Methyl (2S)-2-(pyrrolidine-4-carbonylamino)propanoate: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is unique due to the presence of the morpholine ring, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in applications where morpholine’s properties are advantageous.

Biologische Aktivität

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antiparasitic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₂O₃

- Molecular Weight : 223.25 g/mol

- IUPAC Name : this compound

This structure features a morpholine ring, which is known to enhance solubility and bioavailability, making it a suitable candidate for various biological applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study evaluated its effects on various cancer cell lines, including melanoma and glioblastoma. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value ranging from 7.0 μM to 9.9 μM in different cell lines .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| A375 (Melanoma) | 7.0 |

| D54 (Glioblastoma) | 9.9 |

| SET-2 (Leukemia) | 10.7 |

The mechanism of action appears to involve the inhibition of key signaling pathways such as MAPK and PI3K, leading to reduced proliferation and increased apoptosis in cancer cells .

Antiparasitic Activity

In addition to its antitumor properties, this compound has shown promising results against parasitic infections. Studies have indicated that it possesses significant antiparasitic activity against Plasmodium species, which are responsible for malaria. The compound's structural modifications have been linked to improved metabolic stability and enhanced efficacy .

Case Study: Efficacy Against Malaria

A comparative analysis highlighted that this compound exhibited a higher potency compared to other analogs, particularly those lacking the morpholine moiety. The introduction of polar substituents was found to enhance bioactivity while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structure. The morpholine ring plays a critical role in enhancing the compound's interaction with biological targets. Modifications at various positions on the morpholine ring have been systematically studied to optimize activity.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| N-Methylation | Improved stability |

| Polar substituents | Enhanced potency |

| Lactam group replacement | Reduced metabolic stability |

The findings suggest that strategic modifications can lead to compounds with improved therapeutic profiles while minimizing potential side effects .

Eigenschaften

IUPAC Name |

methyl (2S)-2-(morpholine-4-carbonylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-7(8(12)14-2)10-9(13)11-3-5-15-6-4-11/h7H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBISYFAISXWOF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.